molecular formula C11H9FN2O B8497336 2-(2-Aminopyridin-4-yl)-4-fluorophenol

2-(2-Aminopyridin-4-yl)-4-fluorophenol

Cat. No.: B8497336
M. Wt: 204.20 g/mol
InChI Key: JMNLKCVCTPHIIV-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-4-yl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 4-position and a 2-aminopyridin-4-yl group at the 2-position. This structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capabilities of the amino and hydroxyl groups, making it a versatile intermediate in medicinal and organic chemistry.

Key spectral characteristics of related compounds include:

  • IR peaks: N-H stretching (3323–3479 cm⁻¹), aromatic C-H stretching (~3020 cm⁻¹), and C=O/C≡N vibrations (1672–2183 cm⁻¹) .
  • 1H NMR: Aromatic protons resonate between δ 6.5–8.5 ppm, while amino protons appear as broad signals near δ 5.0–6.0 ppm .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-(2-aminopyridin-4-yl)-4-fluorophenol

InChI

InChI=1S/C11H9FN2O/c12-8-1-2-10(15)9(6-8)7-3-4-14-11(13)5-7/h1-6,15H,(H2,13,14)

InChI Key

JMNLKCVCTPHIIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NC=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 2-(2-Aminopyridin-4-yl)-4-fluorophenol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Properties
2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol C₁₈H₁₄FN₃O 307.33 Pyrimidine, methylphenyl, -NH₂ Not reported Intermediate for heterocyclic synthesis
2-[(Ethylamino)methyl]-4-fluorophenol C₉H₁₂FNO 169.20 Ethylaminomethyl, -OH Not reported Biochemical reagent; predicted boiling point: 254°C
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile C₂₂H₁₄FN₃ 339.37 Naphthyl, -CN, -NH₂ Not reported Crystal structure resolved; used in heterocyclic chemistry
4-Fluorophenol β-glucoside C₁₂H₁₃FO₆ 272.23 Glycosylated -OH Not reported Environmental metabolism product (32% yield in glycosylation)

Structural Insights :

  • Electron-withdrawing vs. donating groups: The fluorine atom in this compound increases phenol acidity compared to non-fluorinated analogs. In contrast, glycosylated derivatives (e.g., 4-fluorophenol β-glucoside) exhibit enhanced water solubility due to sugar moieties .
  • Amino group reactivity: The 2-aminopyridine moiety enables hydrogen bonding and metal coordination, distinguishing it from ethylaminomethyl or pyrimidine-based analogs .

Physicochemical Properties

  • Solubility: Fluorophenol derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol). Glycosylated forms show improved aqueous solubility .
  • Thermal stability : Melting points of fluorinated pyridine/pyrimidine derivatives range from 268–287°C, influenced by aromatic stacking and hydrogen-bonding networks .
  • Spectroscopic profiles: IR and NMR data for this compound analogs align with expectations for aromatic amines and fluorophenols, though exact values depend on substituent electronic effects .

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